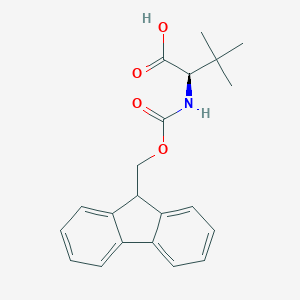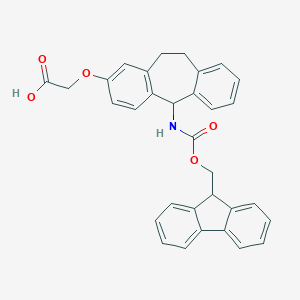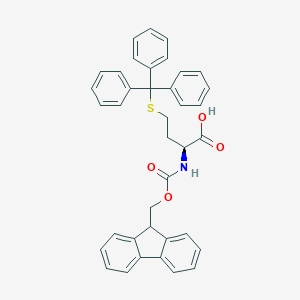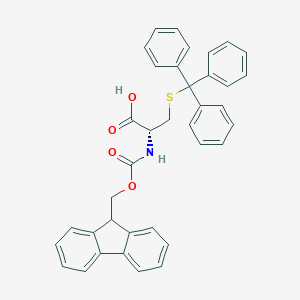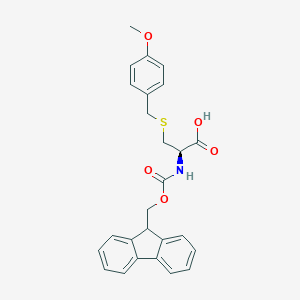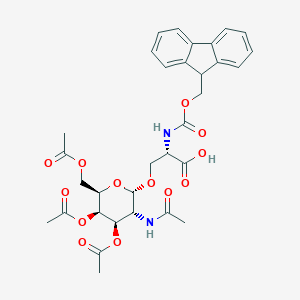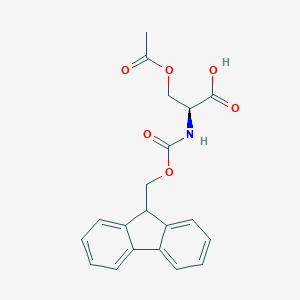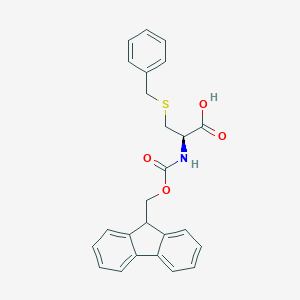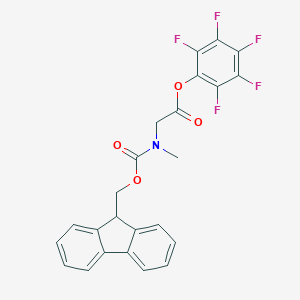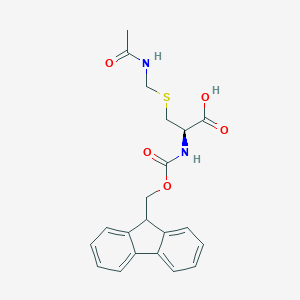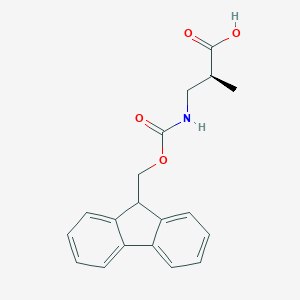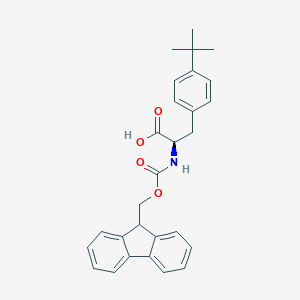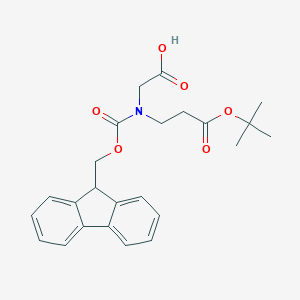
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Overview
Description
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyloxycarbonyl (t-Boc) group, which protects the carboxyl function. The molecular formula of this compound is C24H27NO6, and it has a molecular weight of 425.47 g/mol .
Mechanism of Action
Target of Action
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is primarily used in the field of proteomics and peptide synthesis . Its primary targets are the amino acids in polypeptides, specifically glycine, which is the simplest and least sterically hindered of the amino acids .
Mode of Action
This compound is an Fmoc protected glycine derivative . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in solid-phase peptide synthesis (SPPS) . It protects the N-terminus of the amino acid during peptide bond formation and can be removed without disturbing the acid-labile linker between the peptide and the resin .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis, a process that involves the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group allows for the selective addition of amino acids in the desired sequence .
Pharmacokinetics
Its molecular weight is 42547, and its molecular formula is C24H27NO6 .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with a high level of flexibility, due to the incorporation of glycine . This can aid in the deconvolution of protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine typically involves the protection of glycine with Fmoc and t-Boc groups. The process begins with the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This step introduces the Fmoc group to the amino function of glycine. Subsequently, the carboxyl function is protected by reacting the intermediate with tert-butyl chloroformate (t-Boc-Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-(tert-butyloxycarbonylethyl)glycine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the t-Boc group can be cleaved using acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA for t-Boc removal.
Coupling: Carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU are commonly used.
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains when used in peptide synthesis .
Scientific Research Applications
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the creation of custom peptides.
Biology: In proteomics studies to investigate protein structure and function.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of specialized peptides for research and development.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Lacks the t-Boc protection on the carboxyl function, making it less versatile in certain synthetic applications.
Boc-Glycine: Contains only the t-Boc protection, lacking the Fmoc group, which limits its use in SPPS.
Uniqueness
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is unique due to the dual protection of both the amino and carboxyl functions, allowing for greater flexibility and control in peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFOWYOHAYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441275 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174799-89-4 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


